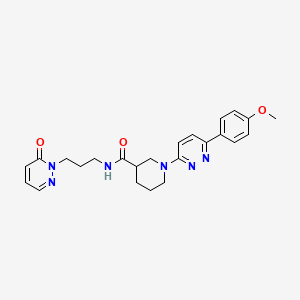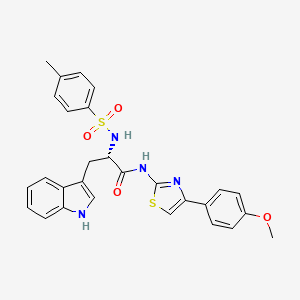![molecular formula C26H29N5O3S B2675446 2-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 941248-50-6](/img/structure/B2675446.png)
2-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, a phenyl group, a piperazine ring, an oxazole ring, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The piperazine ring and the phenyl group are likely to contribute to the overall shape and size of the molecule, while the oxazole ring and the nitrile group could influence its electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group and the nitrile group could influence its solubility, while the size and shape of the molecule could affect its melting point and boiling point .科学的研究の応用
Synthesis and Structural Studies
- Synthesis Approaches: The compound's structure suggests potential for various synthesis methods. Similar compounds have been synthesized through nucleophilic substitution reactions, as demonstrated by Mishriky and Moustafa (2013) in their synthesis of a related molecule using 1-methylpiperazine and a bromo analogue (Mishriky & Moustafa, 2013).
- Structural Characterization: The detailed structural characterization of such compounds is critical, often involving techniques like IR, NMR spectroscopy, and X-ray diffraction. This is illustrated by the work of Panini et al. (2014), who analyzed the intermolecular interactions in a similar 1,2,4-triazole derivative (Panini et al., 2014).
Potential Therapeutic Applications
- Anticancer Properties: Compounds with structures similar to 2-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile have shown promise in anticancer research. Kachaeva et al. (2018) reported that certain 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles exhibited significant anticancer activity, particularly against leukemia, renal, and breast cancer cell lines (Kachaeva et al., 2018).
Catalytic and Chemical Transformations
- Catalytic Applications: The structural components of the compound suggest potential use in catalysis. For example, Nganga et al. (2017) studied rhenium tricarbonyl complexes with similar diimine ligands for CO2 reduction, indicating possible catalytic applications for similar compounds (Nganga et al., 2017).
Antimicrobial and Antituberculosis Activity
- Antimicrobial Activity: Similar compounds have been evaluated for their antimicrobial properties. For instance, El-Sayed (2006) synthesized 1,2,4-triazole derivatives showing effective antimicrobial activity (El-Sayed, 2006).
- Tuberculostatic Activity: Foks et al. (2004) investigated the tuberculostatic activity of phenylpiperazine derivatives, which could be relevant for the compound given its structural similarities (Foks et al., 2004).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition: The compound's structure suggests potential use as a corrosion inhibitor. Yadav et al. (2016) researched pyranopyrazole derivatives, which inhibited mild steel corrosion in acidic solutions, indicating a possible application for similar compounds (Yadav et al., 2016).
作用機序
将来の方向性
The study of this compound could open up new avenues in various fields, depending on its properties. For example, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied in the context of materials science or chemical synthesis .
特性
IUPAC Name |
2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-20-6-5-13-31(19-20)35(32,33)23-11-9-21(10-12-23)25-28-24(18-27)26(34-25)30-16-14-29(15-17-30)22-7-3-2-4-8-22/h2-4,7-12,20H,5-6,13-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVLPOVRYKJKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCN(CC4)C5=CC=CC=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
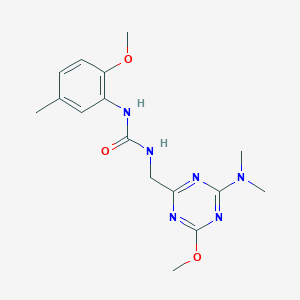
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2675366.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2675367.png)
![Ethyl 2-azaspiro[3.3]heptane-3-carboxylate](/img/structure/B2675370.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2675372.png)
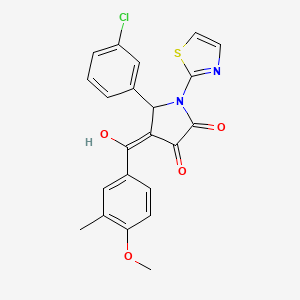
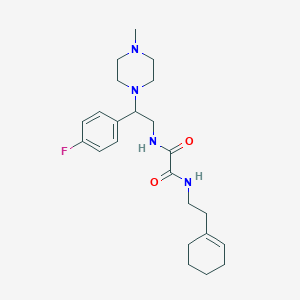
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2675376.png)
![6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B2675377.png)

![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfoxide](/img/structure/B2675380.png)
![3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2675381.png)
